

Introduction to Lipid Bilayers and the Role of DOPC

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Compound of Interest

Compound Name: *1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9*

Cat. No.: *B15553787*

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Lipid bilayers are the fundamental structure of cell membranes, acting as a selective barrier and a dynamic matrix for membrane proteins. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid used to create model membranes due to its fluid phase state at room temperature, which mimics the liquid-disordered state of biological membranes. Understanding the dynamics of these bilayers—including lipid packing, acyl chain motion, and collective membrane fluctuations—is crucial for comprehending cellular processes and for the rational design of drug delivery systems.

Isotopic labeling, particularly the substitution of hydrogen with deuterium (d), is a powerful tool in this field. DOPC-d9, where specific hydrogen atoms in the lipid acyl chains are replaced by deuterium, provides an invaluable probe for various biophysical techniques without significantly altering the physical properties of the membrane.

Core Techniques for Studying DOPC-d9 Bilayers

The use of DOPC-d9 is central to several advanced analytical techniques that provide quantitative insights into bilayer properties.

Neutron Scattering

Neutron scattering is a premier technique for studying the structure and dynamics of soft matter. Its strength lies in the significant difference in neutron scattering length between hydrogen and deuterium. This allows for contrast variation, where parts of a system can be

made "visible" or "invisible" to neutrons by selectively deuterating components and adjusting the H₂O/D₂O ratio of the solvent.[1]

Small-Angle Neutron Scattering (SANS)

SANS is used to determine the overall structure of lipid vesicles, including the bilayer thickness. By using chain-deuterated DOPC (DOPC-d9) in a D₂O-rich buffer, the contrast between the hydrophobic core and the surrounding solvent is enhanced, allowing for precise measurement of the bilayer's hydrophobic thickness.

Neutron Spin Echo (NSE)

NSE is a unique technique that measures the collective motions of membranes, such as bending and thickness fluctuations, over nanosecond timescales.[2][3] These dynamics are directly related to the mechanical properties of the bilayer, such as its bending rigidity and compressibility. Using DOPC-d9 allows researchers to isolate the dynamics of the lipid components.[3][4]

Solid-State Nuclear Magnetic Resonance (²H NMR)

²H Solid-State NMR is a highly sensitive method for probing the local environment and dynamics of the C-D bonds within the deuterated acyl chains of DOPC-d9.[5] The primary output is the deuterium order parameter (S_CD), which quantifies the motional restriction of the acyl chains at specific carbon positions. A higher S_CD value indicates a more ordered, less flexible chain segment. By measuring S_CD along the entire acyl chain, a detailed profile of membrane fluidity can be constructed.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic, time-resolved view of the lipid bilayer, complementing experimental data by offering insights that are difficult to obtain otherwise.[7] Although simulations do not use "DOPC-d9" directly, they calculate structural and dynamic properties that can be directly compared with experimental data from neutron scattering and NMR. Key parameters derived from MD simulations include the area per lipid, bilayer thickness, and lipid lateral diffusion coefficients.[8][9]

Quantitative Data Summary

The integration of these techniques provides a robust, quantitative picture of the DOPC lipid bilayer. The following tables summarize key structural and dynamic parameters obtained from various methods.

Table 1: Structural Properties of DOPC Bilayers

Property	Experimental Value	Technique	Simulation Value	Force Field
Area per Lipid (Å ²)	67.4 ± 1.0[8]	X-ray Diffraction	68.8[8]	CHARMM36
	69.15 ± 1.27[9]	CHARMM c31b2		
	66.3[10]	Coarse-Grained		
Bilayer Thickness (Å)				
Hydrophobic Thickness	36.7 (at 30°C) [11]	SANS	27.4[10]	Coarse-Grained
Phosphate-Phosphate	38.0[8]	X-ray Diffraction	38.5[8]	CHARMM36
	46.2 ± 1.5[12] [13]	SANS	37.47 ± 0.37[9]	CHARMM c31b2
	45.3[14]	X-ray Diffraction		

Table 2: Dynamic Properties of DOPC Bilayers

Property	Experimental Value	Technique	Simulation Value	Force Field
Lateral Diffusion (cm ² /s)	1 - 10 × 10 ⁻⁷ [8]	FRAP	6.82 × 10 ⁻⁸ [8]	CHARMM36
Acyl Chain Order (S_CD)	Varies by position	² H NMR	Varies by position	CHARMM, etc.
C2 (sn-1 chain)	~0.2	² H NMR	~0.2	Various
C10 (sn-1 chain)	~0.15	² H NMR	~0.15	Various
C18 (sn-1 chain)	<0.05	² H NMR	<0.05	Various

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible research. Below are generalized protocols for the key techniques discussed.

Protocol 1: Vesicle Preparation for Neutron Scattering and NMR

- Lipid Film Formation: Dissolve DOPC-d9 powder (and any other lipids) in a chloroform/methanol solvent mixture in a round-bottom flask.
- Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
- Hydration: Hydrate the lipid film with a buffered aqueous solution (e.g., PBS in D₂O for neutron scattering). The buffer should be vortexed to create a milky suspension of multilamellar vesicles (MLVs).
- Vesicle Sizing (for SANS/NSE): To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
- Sample Loading: For NMR, the hydrated lipid pellet is carefully transferred into a solid-state NMR rotor.[5] For neutron scattering, the ULV suspension is loaded into a quartz cuvette.[1]

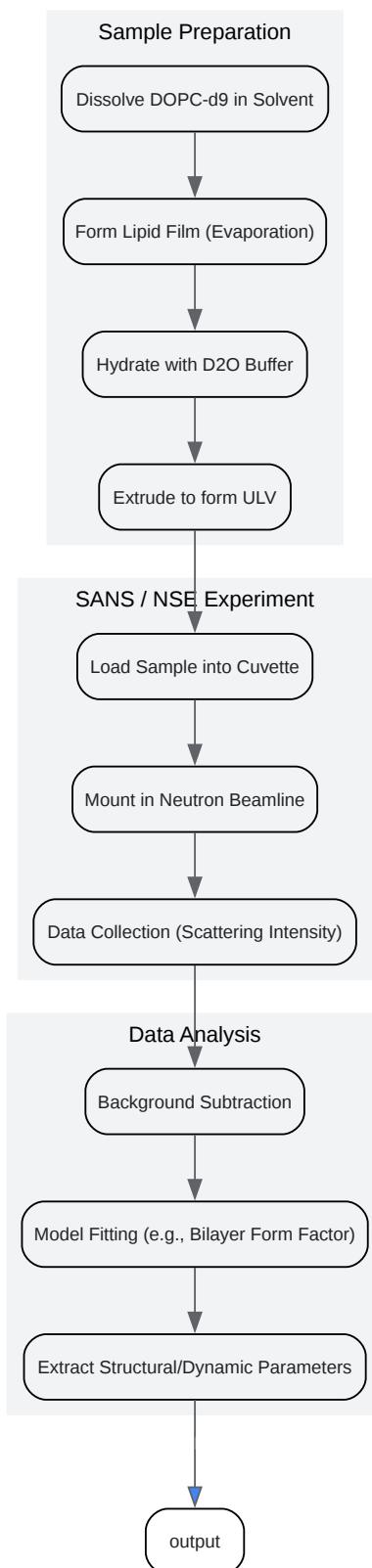
Protocol 2: Typical MD Simulation of a DOPC Bilayer

- System Setup: Use a membrane builder tool (e.g., CHARMM-GUI) to generate the initial coordinates for a hydrated DOPC bilayer. This typically involves placing two lipid leaflets and solvating the system with a water model (e.g., TIP3P).[9]
- Energy Minimization: Perform steepest descent energy minimization to remove any unfavorable contacts or steric clashes in the initial configuration.
- Equilibration: Gradually heat the system to the target temperature (e.g., 303 K) and equilibrate under the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system's density and box dimensions to relax to their equilibrium values.[9]
- Production Run: Once equilibrated, run the simulation for a long duration (typically hundreds of nanoseconds) to collect trajectory data for analysis.
- Analysis: Analyze the trajectory to calculate properties such as area per lipid, bilayer thickness, deuterium order parameters, and diffusion coefficients.

Visualizing Experimental and Computational Workflows

Diagrams help clarify complex processes and relationships. The following are generated using the DOT language to illustrate key workflows.

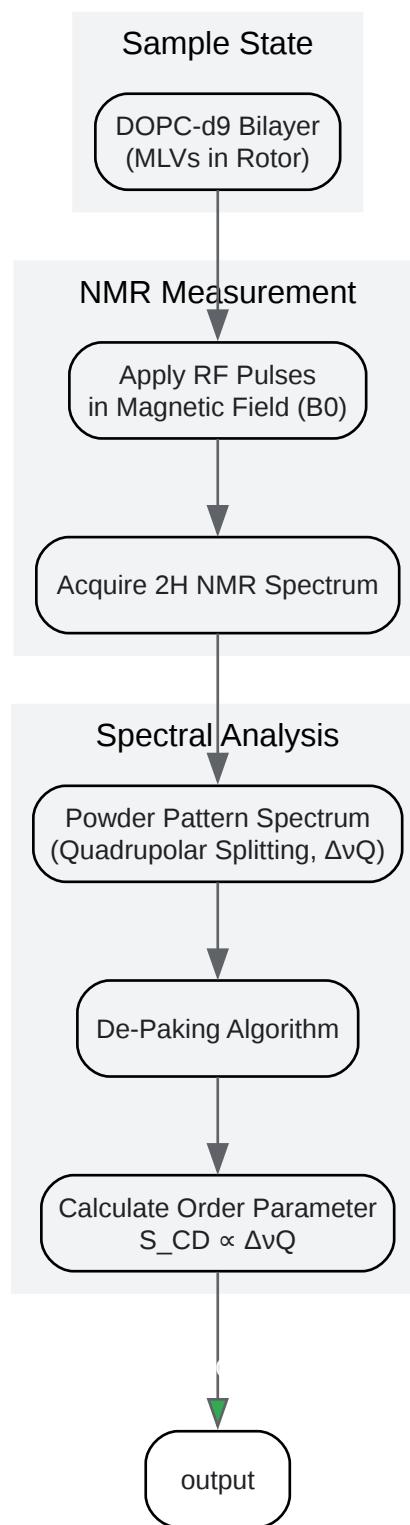
Neutron Scattering Experimental Workflow



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Caption: Workflow for a neutron scattering experiment on DOPC-d9 vesicles.

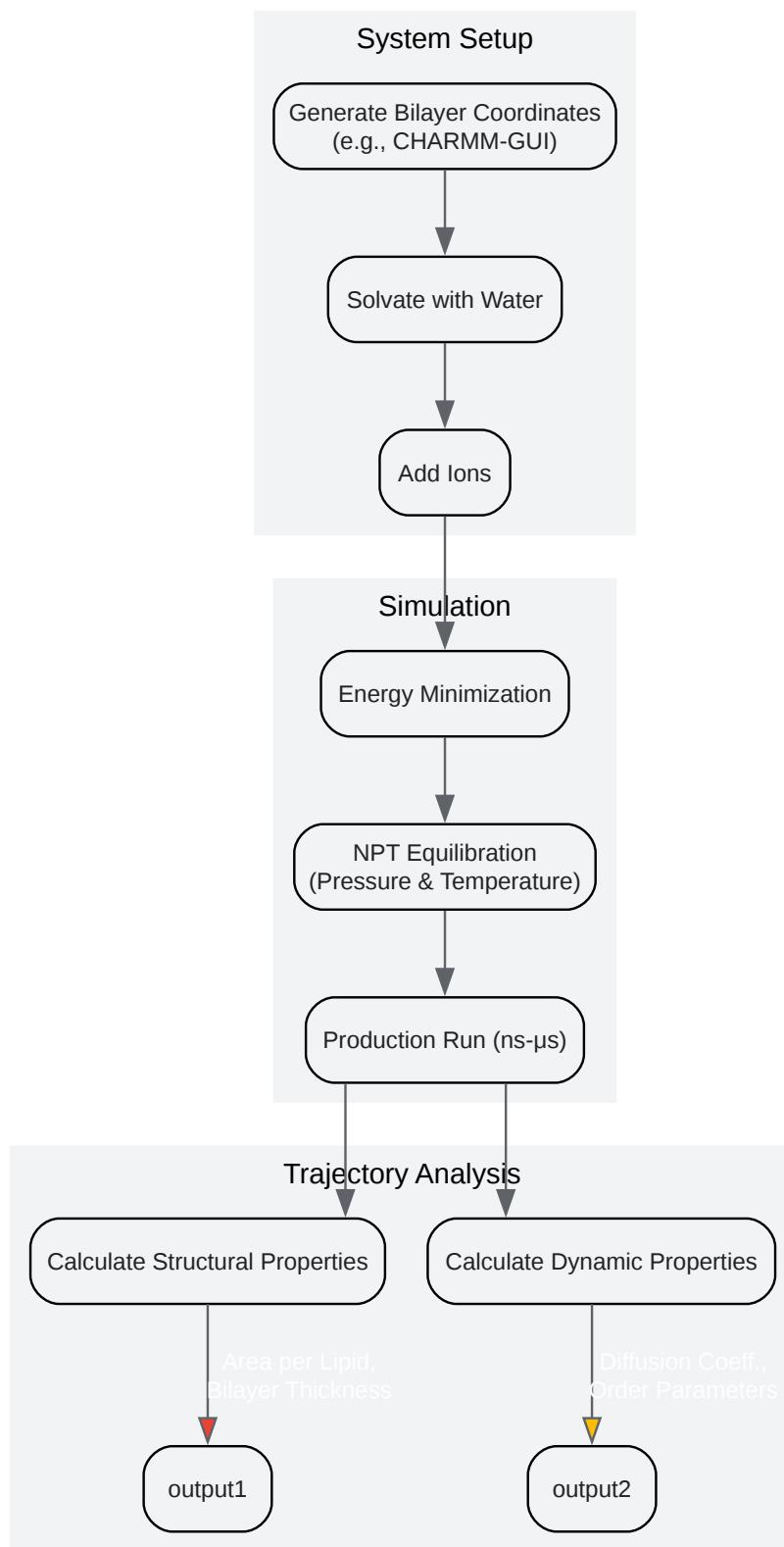
²H Solid-State NMR Principle



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Caption: Principle of ^2H NMR for determining lipid acyl chain order.

Molecular Dynamics Simulation Workflow



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Caption: Workflow for a typical all-atom MD simulation of a DOPC bilayer.

Conclusion

The strategic use of DOPC-d9 provides an unparalleled window into the world of lipid bilayer dynamics. By leveraging the contrast enhancement it offers in neutron scattering and the site-specific dynamic information from ^2H NMR, researchers can obtain high-fidelity experimental data. When combined with the atomistic detail afforded by molecular dynamics simulations, this multi-modal approach enables a comprehensive characterization of membrane properties. This integrated understanding is essential for advancing our knowledge of membrane biology and for the development of next-generation drug delivery vehicles and membrane-active therapeutics.

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